

Pivanex: A Technical Guide to its Antimetastatic and Antiangiogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivanex (pivaloyloxymethyl butyrate, AN-9) is a prodrug of butyric acid, a known histone deacetylase (HDAC) inhibitor. By enhancing the cellular delivery of butyric acid, **Pivanex** has demonstrated significant potential as an anticancer agent with pronounced antimetastatic and antiangiogenic activities. This technical guide provides a comprehensive overview of the core mechanisms, quantitative preclinical and clinical data, and detailed experimental methodologies related to the antimetastatic and antiangiogenic properties of **Pivanex**. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Metastasis and angiogenesis are hallmark capabilities of cancer, enabling tumor growth, invasion, and dissemination to distant organs, which remains the primary cause of cancer-related mortality. Angiogenesis, the formation of new blood vessels, is a critical prerequisite for tumors to grow beyond a few millimeters and to metastasize. The tumor vasculature provides essential nutrients and oxygen and serves as a conduit for metastatic spread. Consequently, agents that can effectively inhibit both metastasis and angiogenesis are of significant interest in oncology drug development.



Pivanex (AN-9) is a derivative of butyric acid, a short-chain fatty acid that functions as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors represent a class of targeted anticancer agents that modulate gene expression by altering the acetylation status of histones and other non-histone proteins. This leads to changes in chromatin structure and the regulation of genes involved in cell cycle arrest, differentiation, and apoptosis. The anticancer effects of **Pivanex** are primarily attributed to the intracellular release of butyric acid. Its increased potency compared to butyric acid is thought to be due to its enhanced permeability across cell membranes, leading to more efficient delivery to subcellular targets[1]. Preclinical and clinical studies have highlighted the antimetastatic and antiangiogenic properties of **Pivanex**, making it a compelling candidate for further investigation.

Mechanism of Action

The primary mechanism of action of **Pivanex** is the inhibition of histone deacetylases (HDACs) by its active metabolite, butyric acid. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. Inhibition of HDACs leads to hyperacetylation of these proteins, resulting in a more open chromatin structure and altered gene expression.[1]

Antimetastatic Properties

The antimetastatic effects of **Pivanex** are mediated through the regulation of genes involved in cell proliferation, invasion, and apoptosis. As an HDAC inhibitor, **Pivanex** can induce the expression of tumor suppressor genes and repress the expression of oncogenes. One of the key proteins downregulated by **Pivanex** is the oncoprotein Bcr-Abl, which is crucial for the survival and proliferation of certain leukemia cells[1]. Furthermore, in a 4T1 metastatic breast carcinoma model, **Pivanex** significantly inhibited the formation of lung lesions[2].

Antiangiogenic Properties

Pivanex exerts its antiangiogenic effects through multiple pathways that converge on the inhibition of key pro-angiogenic factors and signaling cascades.

 Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF): Solid tumors often experience hypoxia, which stabilizes HIF-1α, a master transcriptional regulator of angiogenesis. HIF-1α, in turn, upregulates the expression of VEGF, a potent pro-angiogenic factor. HDAC inhibitors, including the active metabolite of Pivanex, have been shown to suppress HIF-1α activity, leading to the downregulation of



VEGF expression[3]. Butyric acid has been demonstrated to decrease VEGF mRNA and its receptor, KDR, mRNA levels[4]. This disrupts the critical VEGF signaling pathway required for endothelial cell proliferation, migration, and tube formation.

- Inhibition of Basic Fibroblast Growth Factor (bFGF): **Pivanex** has been shown to reduce the expression of bFGF, another important pro-angiogenic factor[2].
- Upregulation of PTEN: The tumor suppressor PTEN (Phosphatase and Tensin homolog) is a
 negative regulator of the PI3K/Akt signaling pathway, which is crucial for cell survival and
 proliferation, including that of endothelial cells. Some studies suggest that butyric acid can
 increase the expression of PTEN, thereby inhibiting the pro-angiogenic PI3K/Akt pathway.

The culmination of these actions is a reduction in tumor vascularization, thereby limiting tumor growth and the potential for metastasis.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies investigating the antimetastatic and antiangiogenic properties of **Pivanex**.

Table 1: Preclinical Antimetastatic and Antiangiogenic Efficacy of Pivanex (AN-9)



Model System	Treatment	Endpoint Measured	Result	Reference
4T1 Metastatic Breast Carcinoma	AN-9	Inhibition of lung lesions	47% inhibition	[2]
HT-29 Human Colon Carcinoma Xenograft	AN-9	Reduction of Mean Vessel Density (MVD)	Not specified, but AN-7 showed a 7-fold reduction	[2]
HT-29 Human Colon Carcinoma Xenograft	AN-9	Reduction of bFGF expression (immunohistoche mistry)	Reduced expression	[2]
HT-29 Human Colon Carcinoma Xenograft	AN-9	Reduction of HIF-1α expression (immunohistoche mistry)	Reduced expression	[2]
A549 NSCLC Cell Line	Pivanex (single agent, pretreatment)	IC50	28.7 μΜ	[5]
NCI-H460 NSCLC Cell Line	Pivanex (single agent, pretreatment)	IC50	28.2 μΜ	[5]
A549 NSCLC Cell Line	Pivanex (single agent, post-treatment)	IC50	198.2 μΜ	[5]
NCI-H460 NSCLC Cell Line	Pivanex (single agent, post-treatment)	IC50	176.1 μΜ	[5]



Table 2: Phase II Clinical Trial of Pivanex in Advanced

Non-Small Cell Lung Cancer (NSCLC)

Parameter	Value	Reference
Number of Patients	47	[4][6]
Dosage	2.34 g/m²/day (6-hour IV infusion for 3 days every 21 days)	[4][6]
Partial Response (PR) Rate (Intent-to-treat)	4.3% - 6.4%	[4][6]
Stable Disease (≥12 weeks)	30% - 36%	[4][6]
Median Survival (All Patients)	6.2 months	[4]
1-Year Survival (All Patients)	26%	[4]
Median Survival (<3 prior chemo regimens)	7.8 - 11.2 months	[4][6]
1-Year Survival (<3 prior chemo regimens)	31% - 47%	[4][6]
Most Common Toxicities (Grade 1-2)	Fatigue (34%), Nausea (17%), Dysgeusia (11%)	[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antimetastatic and antiangiogenic properties of **Pivanex**.

In Vivo Murine Cancer Models

- Objective: To assess the antimetastatic potential of Pivanex in a highly metastatic and invasive tumor model.
- Cell Line: 4T1 murine breast carcinoma cells.
- Animal Model: Female BALB/c mice.



• Procedure:

- 4T1 cells are cultured in appropriate media.
- A suspension of 4T1 cells is injected into the mammary fat pad of the mice.
- Treatment with **Pivanex** or vehicle control is initiated at a specified time point after tumor cell inoculation.
- Primary tumor growth is monitored regularly.
- At the end of the study, mice are euthanized, and lungs are harvested.
- The number of metastatic nodules on the lung surface is counted.
- Reference Protocol Details: Specific details on cell numbers, treatment schedules, and endpoint analysis can be found in studies utilizing this model[7][8].
- Objective: To evaluate the anticancer and antiangiogenic activity of Pivanex in a human tumor xenograft model.
- Cell Line: HT-29 human colon adenocarcinoma cells.
- Animal Model: Immunocompromised mice (e.g., nude or SCID).

Procedure:

- HT-29 cells are cultured and harvested.
- A suspension of HT-29 cells is injected subcutaneously into the flank of the mice.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- Pivanex or vehicle is administered according to the study protocol.
- Tumor volume is measured regularly.



- At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).
- Reference Protocol Details: Detailed procedures for establishing and utilizing the HT-29 xenograft model are available in the literature[9][10].

In Vivo Angiogenesis Assay

- Objective: To quantify in vivo angiogenesis by measuring the formation of new blood vessels into a Matrigel plug.
- Materials: Growth factor-reduced Matrigel, pro-angiogenic factors (e.g., bFGF, VEGF), test compound (Pivanex), and mice.
- Procedure:
 - Liquid Matrigel is mixed with a pro-angiogenic factor and the test compound (Pivanex) or vehicle.
 - The mixture is subcutaneously injected into mice.
 - The Matrigel solidifies at body temperature, forming a plug.
 - After a defined period (e.g., 7-14 days), the plugs are explanted.
 - Angiogenesis is quantified by measuring the hemoglobin content within the plug (e.g., using Drabkin's reagent) or by immunohistochemical analysis of endothelial cell markers (e.g., CD31) in sectioned plugs.
- Reference Protocol Details: Standard protocols for the Matrigel plug assay provide detailed steps for preparation, injection, and analysis[11][12][13][14].

In Vitro Angiogenesis Assay

- Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).



- Materials: Matrigel or other basement membrane extracts, HUVECs, and test compound (Pivanex).
- Procedure:
 - A thin layer of Matrigel is polymerized in the wells of a culture plate.
 - HUVECs are seeded onto the Matrigel in the presence of Pivanex or vehicle.
 - After incubation (typically 4-18 hours), the formation of tube-like structures is observed and quantified by microscopy.
 - Quantification can include measuring the total tube length, number of junctions, and number of loops.
- Reference Protocol Details: Detailed protocols for the HUVEC tube formation assay are
 widely available and provide specifics on cell seeding density, Matrigel preparation, and
 imaging[7][15][16][17][18].

Immunohistochemistry (IHC)

- Objective: To detect and localize specific proteins in tissue sections to assess markers of angiogenesis and cell proliferation.
- · Key Markers:
 - CD31 (PECAM-1): An endothelial cell marker used to quantify microvessel density (MVD).
 - Ki-67: A marker of cell proliferation.
 - \circ HIF-1 α and bFGF: To assess the expression of these pro-angiogenic factors.
- Procedure:
 - Paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.
 - Antigen retrieval is performed to unmask the target protein epitopes.
 - Sections are incubated with a primary antibody specific to the protein of interest.



- A labeled secondary antibody that binds to the primary antibody is added.
- A chromogenic substrate is used to visualize the antibody-antigen complex.
- Sections are counterstained and mounted for microscopic examination.
- MVD is typically quantified by counting the number of stained vessels in several highpower fields.
- Reference Protocol Details: Standard immunohistochemistry protocols provide detailed instructions for each step of the staining process[19][20][21].

Western Blot Analysis

- Objective: To detect and quantify the expression levels of specific proteins in cell or tissue lysates.
- Procedure:
 - Proteins are extracted from cells or tissues treated with **Pivanex** or vehicle.
 - Protein concentration is determined to ensure equal loading.
 - Proteins are separated by size using SDS-PAGE.
 - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody against the protein of interest.
 - A labeled secondary antibody is used to detect the primary antibody.
 - The protein bands are visualized and quantified using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by **Pivanex** and the general experimental workflows used to study



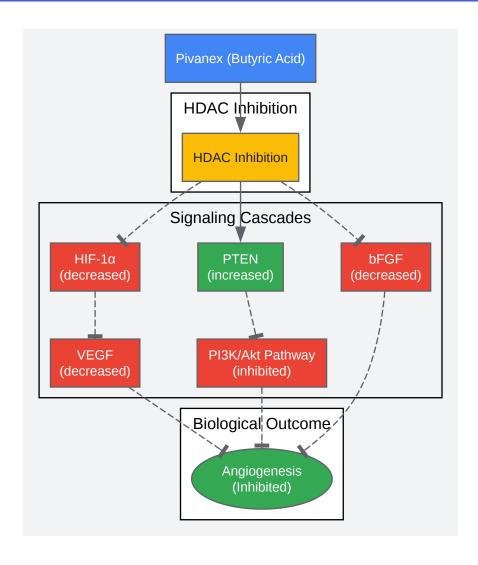
its properties.



Click to download full resolution via product page

Caption: General mechanism of action of ${\bf Pivanex}$ as an HDAC inhibitor.

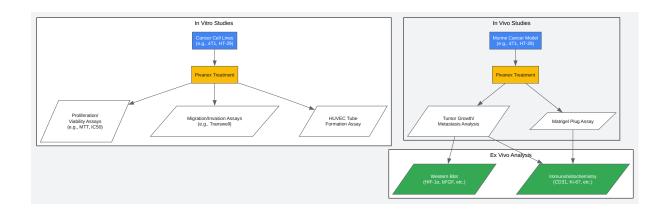




Click to download full resolution via product page

Caption: Pivanex's proposed antiangiogenic signaling pathways.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating **Pivanex**.

Conclusion

Pivanex (AN-9) has emerged as a promising anticancer agent with well-documented antimetastatic and antiangiogenic properties. Its mechanism of action as a histone deacetylase inhibitor, leading to the modulation of key signaling pathways involved in tumor progression, provides a strong rationale for its therapeutic potential. The preclinical data demonstrating inhibition of metastasis and angiogenesis, coupled with the manageable safety profile and signs of activity in clinical trials, underscore the importance of continued research into this compound. This technical guide provides a foundational understanding of **Pivanex** for



researchers and drug development professionals, aiming to facilitate further investigation and the design of future studies to fully elucidate its clinical utility in the treatment of cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Inhibition of hypoxia-induced angiogenesis by FK228, a specific histone deacetylase inhibitor, via suppression of HIF-1alpha activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of the histone deacetylase inhibitor pivaloyloxymethyl butyrate (Pivanex, AN-9) in advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Colorectal cancer: HT-29 Xenograft Mouse Model Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 10. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. Is tail vein injection a relevant breast cancer lung metastasis model? Rashid Journal of Thoracic Disease [jtd.amegroups.org]
- 12. The sponge/Matrigel angiogenesis assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]



- 16. benchchem.com [benchchem.com]
- 17. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific SG [thermofisher.com]
- 19. Sodium Butyrate Stimulates Expression of Fibroblast Growth Factor 21 in Liver by Inhibition of Histone Deacetylase 3 PMC [pmc.ncbi.nlm.nih.gov]
- 20. The histone deacetylase HDAC1 activates HIF1α/VEGFA signal pathway in colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Response of HT29 colorectal xenograft model to cediranib assessed with 18 Ffluoromisonidazole positron emission tomography, dynamic contrast-enhanced and diffusionweighted MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pivanex: A Technical Guide to its Antimetastatic and Antiangiogenic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678495#pivanex-antimetastatic-and-antiangiogenic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com